molecular formula C17H17ClN2 B13713978 2-Amino-8-ethyl-3-phenylquinoline hydrochloride CAS No. 1170972-53-8

2-Amino-8-ethyl-3-phenylquinoline hydrochloride

Cat. No.: B13713978
CAS No.: 1170972-53-8
M. Wt: 284.8 g/mol
InChI Key: GCHGJYVDCBNQKC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-8-ethyl-3-phenylquinoline hydrochloride involves several steps. The synthetic routes typically include the reaction of appropriate starting materials under specific conditions to form the desired quinoline derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-Amino-8-ethyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Amino-8-ethyl-3-phenylquinoline hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-8-ethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-8-ethyl-3-phenylquinoline hydrochloride can be compared with other similar compounds, such as:

  • 2-Amino-3-phenylquinoline hydrochloride
  • 8-Ethyl-3-phenylquinoline hydrochloride
  • 2-Aminoquinoline hydrochloride

These compounds share similar structures and properties but may differ in their specific applications and effects. The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties .

Biological Activity

2-Amino-8-ethyl-3-phenylquinoline hydrochloride is a synthetic compound characterized by its unique quinoline structure, which has garnered attention for its diverse biological activities. This article reviews the compound's biological effects, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C17H18ClN
  • Molecular Weight : 284.78 g/mol
  • Structure : The compound features an amino group at position 2 and an ethyl group at position 8 of the quinoline ring, contributing to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that quinoline derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. For instance, modifications in the quinoline structure can enhance efficacy against resistant strains of Staphylococcus aureus .
  • Anticancer Potential :
    • Compounds with similar quinoline structures have been investigated for their anticancer properties. They may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition :
    • The compound has been studied for its potential to inhibit enzymes such as α-glucosidase, which plays a significant role in glucose metabolism and diabetes management .
  • Antiviral Activity :
    • Recent studies suggest that quinoline derivatives can exhibit antiviral properties, particularly against coronaviruses. The structural modifications can influence their activity against viral replication .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components. Key observations include:

  • Substituent Effects : Variations in substituents on the quinoline ring significantly impact the compound's potency and selectivity towards different biological targets. For example, introducing electron-withdrawing groups can enhance antiviral activity while minimizing cytotoxicity .
Compound NameCAS NumberMolecular FormulaNotable Features
2-Amino-3-methylquinoline36926-84-8C10H9NSmaller structure; different substituents
2-Amino-3-phenyquinoline948294-31-3C15H12NLacks ethyl substitution; different biological activity
2-Amino-3-methylphenylquinoline1172880-06-6C12H12NContains methyl group; distinct reactivity

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Condensation Reactions : Forming the quinoline core through cyclization of appropriate precursors.
  • Functional Group Modifications : Introducing amino and ethyl groups via alkylation or amination reactions.
  • Purification Techniques : Employing recrystallization or chromatography to achieve high purity for biological testing.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives of quinolines showed significant inhibition against resistant bacterial strains, suggesting potential for development as new antibiotics .
  • Anticancer Research :
    • Research indicated that certain modifications led to enhanced cytotoxicity against cancer cell lines, with specific focus on apoptosis pathways .
  • Enzyme Interaction Studies :
    • Molecular docking studies revealed strong binding affinities to α-glucosidase, indicating potential use in diabetes management .

Properties

CAS No.

1170972-53-8

Molecular Formula

C17H17ClN2

Molecular Weight

284.8 g/mol

IUPAC Name

8-ethyl-3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C17H16N2.ClH/c1-2-12-9-6-10-14-11-15(17(18)19-16(12)14)13-7-4-3-5-8-13;/h3-11H,2H2,1H3,(H2,18,19);1H

InChI Key

GCHGJYVDCBNQKC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)N)C3=CC=CC=C3.Cl

Origin of Product

United States

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